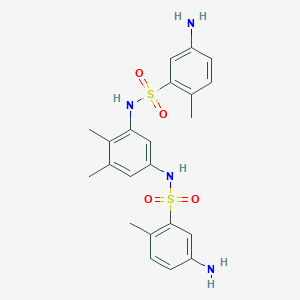
N,N'-(4,5-dimethyl-1,3-phenylene)bis(5-amino-2-methylbenzenesulfonamide)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N'-(4,5-dimethyl-1,3-phenylene)bis(5-amino-2-methylbenzenesulfonamide), also known as DMP 323, is a sulfonamide compound that has been widely used in scientific research due to its unique properties and potential applications.
Wirkmechanismus
N,N'-(4,5-dimethyl-1,3-phenylene)bis(5-amino-2-methylbenzenesulfonamide) 323 exerts its pharmacological effects by binding to the active site of CA IX and COX-2, thereby inhibiting their enzymatic activity. The inhibition of CA IX leads to decreased tumor growth and increased sensitivity to chemotherapy, while the inhibition of COX-2 leads to reduced inflammation and pain.
Biochemical and Physiological Effects:
N,N'-(4,5-dimethyl-1,3-phenylene)bis(5-amino-2-methylbenzenesulfonamide) 323 has been shown to have a wide range of biochemical and physiological effects. In addition to its anticancer and anti-inflammatory properties, N,N'-(4,5-dimethyl-1,3-phenylene)bis(5-amino-2-methylbenzenesulfonamide) 323 has been shown to inhibit the activity of other carbonic anhydrase isoforms, which may have implications for the treatment of glaucoma and epilepsy. N,N'-(4,5-dimethyl-1,3-phenylene)bis(5-amino-2-methylbenzenesulfonamide) 323 has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N,N'-(4,5-dimethyl-1,3-phenylene)bis(5-amino-2-methylbenzenesulfonamide) 323 in lab experiments is its high potency and selectivity for CA IX and COX-2. This allows for more precise and targeted inhibition of these enzymes, reducing the risk of off-target effects. However, one limitation of using N,N'-(4,5-dimethyl-1,3-phenylene)bis(5-amino-2-methylbenzenesulfonamide) 323 is its low aqueous solubility, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several potential future directions for the use of N,N'-(4,5-dimethyl-1,3-phenylene)bis(5-amino-2-methylbenzenesulfonamide) 323 in scientific research. One area of interest is the development of N,N'-(4,5-dimethyl-1,3-phenylene)bis(5-amino-2-methylbenzenesulfonamide) 323 analogs with improved aqueous solubility and pharmacokinetic properties. Another area of interest is the exploration of N,N'-(4,5-dimethyl-1,3-phenylene)bis(5-amino-2-methylbenzenesulfonamide) 323 as a potential treatment for other diseases such as glaucoma and epilepsy. Additionally, the combination of N,N'-(4,5-dimethyl-1,3-phenylene)bis(5-amino-2-methylbenzenesulfonamide) 323 with other chemotherapeutic agents may enhance its anticancer activity and reduce the risk of drug resistance.
Synthesemethoden
N,N'-(4,5-dimethyl-1,3-phenylene)bis(5-amino-2-methylbenzenesulfonamide) 323 can be synthesized by reacting 4,5-dimethylisophthalic acid with 5-amino-2-methylbenzenesulfonamide in the presence of a dehydrating agent such as thionyl chloride. The resulting product is a white crystalline powder that is soluble in organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).
Wissenschaftliche Forschungsanwendungen
N,N'-(4,5-dimethyl-1,3-phenylene)bis(5-amino-2-methylbenzenesulfonamide) 323 has been extensively studied as a potential therapeutic agent for various diseases such as cancer, inflammation, and autoimmune disorders. Its ability to inhibit the activity of carbonic anhydrase IX (CA IX), a protein that is overexpressed in many solid tumors, has made it a promising candidate for cancer treatment. Additionally, N,N'-(4,5-dimethyl-1,3-phenylene)bis(5-amino-2-methylbenzenesulfonamide) 323 has been shown to have anti-inflammatory properties by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators.
Eigenschaften
IUPAC Name |
5-amino-N-[3-[(5-amino-2-methylphenyl)sulfonylamino]-4,5-dimethylphenyl]-2-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4O4S2/c1-13-5-7-17(23)10-21(13)31(27,28)25-19-9-15(3)16(4)20(12-19)26-32(29,30)22-11-18(24)8-6-14(22)2/h5-12,25-26H,23-24H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNGNANKVZMTOJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N)S(=O)(=O)NC2=CC(=C(C(=C2)C)C)NS(=O)(=O)C3=C(C=CC(=C3)N)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[3-({[(4-butoxybenzoyl)amino]carbonothioyl}amino)phenyl]-2-methylbenzamide](/img/structure/B4966436.png)
![3-(benzyloxy)-N-[4-(trifluoromethoxy)phenyl]benzamide](/img/structure/B4966443.png)
![2-{2-chloro-4-[(cyclopentylamino)sulfonyl]phenoxy}-N-(pyridin-4-ylmethyl)acetamide](/img/structure/B4966446.png)
![N,N-diethyl-4-{[4-(2-pyridinyl)-1-piperazinyl]methyl}aniline](/img/structure/B4966452.png)
![1,3-dimethoxy-2-[3-(2-methoxyphenoxy)propoxy]benzene](/img/structure/B4966464.png)
![6-(3-chloro-4-methylphenyl)-2-(1-pyrrolidinyl)pyrido[4,3-d]pyrimidin-5(6H)-one](/img/structure/B4966476.png)
![N,N-dimethyl-5-({4-[2-(1H-pyrazol-1-yl)ethyl]-1-piperidinyl}carbonyl)-2-pyridinamine](/img/structure/B4966488.png)
![2-{3-[oxo(1-pyrrolidinyl)acetyl]-1H-indol-1-yl}-N-phenylacetamide](/img/structure/B4966497.png)
![3-methyl-9,10-dihydro-8H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B4966500.png)
![2-{[1-(2-fluorophenyl)-2,5-dioxo-3-pyrrolidinyl]thio}benzoic acid](/img/structure/B4966509.png)
![6-hydroxy-5-[(4-methyl-1-piperidinyl)methyl]-2,4(1H,3H)-pyrimidinedione](/img/structure/B4966511.png)
![N-(4-{[2-(diphenylacetyl)hydrazino]carbonyl}phenyl)pentanamide](/img/structure/B4966512.png)
![2,6-difluoro-N-[4-(trifluoromethyl)phenyl]benzamide](/img/structure/B4966519.png)
![methyl 4-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-hydroxypropoxy]benzoate](/img/structure/B4966525.png)